molecular formula C4H9O2S+ B14513139 (Acetyloxy)(dimethyl)sulfanium CAS No. 62759-71-1

(Acetyloxy)(dimethyl)sulfanium

Katalognummer: B14513139
CAS-Nummer: 62759-71-1
Molekulargewicht: 121.18 g/mol
InChI-Schlüssel: PLGQPJVJZWKUAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Acetyloxy)(dimethyl)sulfanium is a sulfonium compound, which is a class of organosulfur compounds characterized by a positively charged sulfur atom bonded to three organic substituents. These compounds are known for their unique chemical properties and reactivity, making them valuable in various chemical and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(Acetyloxy)(dimethyl)sulfanium can be synthesized through the reaction of dimethyl sulfide with acetic anhydride under controlled conditions. The reaction proceeds via nucleophilic substitution, where the sulfur atom in dimethyl sulfide attacks the carbonyl carbon of acetic anhydride, leading to the formation of the sulfonium compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactors where dimethyl sulfide and acetic anhydride are mixed in precise stoichiometric ratios. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

(Acetyloxy)(dimethyl)sulfanium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(Acetyloxy)(dimethyl)sulfanium has several scientific research applications:

Wirkmechanismus

The mechanism of action of (acetyloxy)(dimethyl)sulfanium involves its ability to act as a methylating agent. The positively charged sulfur atom can transfer a methyl group to various nucleophiles, facilitating methylation reactions. This property is particularly useful in biological systems where methylation plays a crucial role in regulating gene expression and enzyme activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(Acetyloxy)(dimethyl)sulfanium is unique due to its acetyloxy group, which imparts distinct reactivity and chemical properties compared to other sulfonium compounds. This makes it particularly valuable in specific synthetic applications where the acetyloxy group can be selectively modified .

Eigenschaften

CAS-Nummer

62759-71-1

Molekularformel

C4H9O2S+

Molekulargewicht

121.18 g/mol

IUPAC-Name

acetyloxy(dimethyl)sulfanium

InChI

InChI=1S/C4H9O2S/c1-4(5)6-7(2)3/h1-3H3/q+1

InChI-Schlüssel

PLGQPJVJZWKUAU-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)O[S+](C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.